Potassium trifluoro(2,4,6-trimethylphenyl)boranuide

Stoichiometric reliability Boroxine equilibrium Weighing accuracy

This monomeric, air- and moisture-stable crystalline surrogate for 2,4,6-trimethylphenylboronic acid eliminates the stoichiometric uncertainty caused by the boronic acid-boroxine equilibrium. Its defined stoichiometry enables precise 1:1 charging for reproducible scale-up and avoids protodeboronation. • Definitive crystalline form ensures exact active-boron quantification; no excess reagent required. • Ambient bench stability supports automated high-throughput experimentation and multi-step sequences. • Validated in highly hindered biaryl synthesis (Barder-Buchwald benchmark: 70% isolated yield).

Molecular Formula C9H11BF3K
Molecular Weight 226.09 g/mol
CAS No. 244301-57-3
Cat. No. B12056477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(2,4,6-trimethylphenyl)boranuide
CAS244301-57-3
Molecular FormulaC9H11BF3K
Molecular Weight226.09 g/mol
Structural Identifiers
SMILES[B-](C1=C(C=C(C=C1C)C)C)(F)(F)F.[K+]
InChIInChI=1S/C9H11BF3.K/c1-6-4-7(2)9(8(3)5-6)10(11,12)13;/h4-5H,1-3H3;/q-1;+1
InChIKeyJUINPOQLJCGQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Mesityltrifluoroborate Procurement Overview


Potassium trifluoro(2,4,6-trimethylphenyl)boranuide (CAS 244301-57-3), also referred to as potassium 2,4,6-trimethylphenyltrifluoroborate or mesityltrifluoroborate potassium salt, is a tetracoordinate organoboron reagent belonging to the potassium organotrifluoroborate (R–BF₃K) family [1]. These reagents function as air- and moisture-stable, crystalline surrogates for the corresponding boronic acids in Suzuki–Miyaura cross-coupling and other transition-metal-catalyzed transformations [2]. The compound bears a sterically demanding 2,4,6-trimethylphenyl (mesityl) group on boron, making it a specialized building block for constructing highly hindered biaryl architectures that challenge conventional boronic acid-based protocols [3].

Air- and moisture-stable organoboron reagent for Suzuki–Miyaura cross-coupling
Monomeric crystalline solid supports precise stoichiometric charging without boroxine ambiguity
Sterically demanding mesityl group for constructing highly hindered biaryl architectures

Why Mesitylboronic Acid Cannot Replace This Trifluoroborate


Although 2,4,6-trimethylphenylboronic acid (CAS 5980-97-2) and its pinacol ester share the same carbon–boron bond connectivity, their physical form, stoichiometric reliability, and stability profiles diverge materially from the trifluoroborate salt. Boronic acids exist as equilibrium mixtures of the free acid and trimeric boroxine anhydride, making it inherently difficult to determine the exact concentration of active boron species at the point of weighing—a well-documented source of batch-to-batch irreproducibility in scale-up workflows [1]. The potassium trifluoroborate, by contrast, is a monomeric, crystalline solid of defined stoichiometry that can be stored indefinitely under ambient atmosphere without appreciable decomposition, eliminating the ambiguity that plagues boronic acid-based charging [2]. Furthermore, the tetracoordinate boron in the trifluoroborate resists protodeboronation—a common side pathway for trivalent organoboron reagents—thereby preserving the valuable C–B bond through multi-step synthetic sequences where boronic acids would degrade [3].

Target
Defined 1:1 stoichiometry; 100% monomeric solid
Indefinite ambient stability; no special storage required
Resists protodeboronation; C–B bond preserved in multi-step sequences
vs.
Substitute (boronic acid)
Indeterminate boroxine equilibrium; active content not readily assayable
Degradation via protodeboronation and boroxine formation over time
C–B bond susceptible to cleavage under oxidative, basic, or nucleophilic conditions

Differentiation Evidence: Potassium Mesityltrifluoroborate


Monomeric Stoichiometry vs. Boroxine Equilibration for Precise Dosing

Potassium organotrifluoroborates are monomeric, crystalline compounds of unambiguous molecular composition, whereas the corresponding boronic acids (including 2,4,6-trimethylphenylboronic acid) exist in equilibrium with their trimeric boroxine anhydrides. This equilibrium complicates determination of the effective boronic acid concentration in any given sample, as no simple assay exists to quantify the acid-to-boroxine ratio [1]. The trifluoroborate eliminates this uncertainty: each crystal is a single, defined species, enabling precise stoichiometric charging without excess reagent [2].

Stoichiometric Definition
Class-level inference
Monomeric crystalline solid; defined 1:1 stoichiometry; indefinitely bench-stable
vs.
Equilibrium mixture of acid, dimer, and boroxine; ratio not readily assayable
Supports precise stoichiometric charging
Class-level; lot-specific data not provided
Stoichiometric reliability Boroxine equilibrium Weighing accuracy Process reproducibility

Indefinite Bench-Top Stability vs. Boronic Acid Degradation

Potassium organotrifluoroborates are described as indefinitely stable to moisture and air at room temperature without special precautions [1]. By contrast, corresponding arylboronic acids are susceptible to protodeboronation—the unwanted protonolysis of the C–B bond—and gradual dehydration to boroxines over time, both of which erode active reagent content during storage [2]. Specifically, organotrifluoroborates are reported to be air and moisture stable and can be stored on the bench for months without appreciable decomposition, in contrast to the corresponding aryl and heteroarylboronic acids [3].

Long-Term Stability
Cross-study comparable
Indefinitely stable to air/moisture; months on bench without decomposition
vs.
Susceptible to protodeboronation and boroxine formation; purity drifts during storage
Supports reduced procurement frequency
Ambient atmosphere; based on class-level reports
Shelf-life Air stability Moisture stability Protodeboronation resistance

Sterically Hindered Biaryl Coupling Performance Benchmark

In the context of constructing sterically congested biaryls using organotrifluoroborate nucleophiles, the Barder–Buchwald study identified 2,4,6-trimethylbiphenyl—the direct coupling product accessible from this compound—as the most hindered biaryl formed via aryl trifluoroborate salt coupling. This product was synthesized via coupling of potassium phenyltrifluoroborate with 2-bromomesitylene in 70% isolated yield using 1% PdCl₂(dppf) as catalyst [1]. This benchmark demonstrates that the mesityl substitution pattern, whether on the trifluoroborate nucleophile or the aryl halide electrophile, is compatible with productive cross-coupling under palladium catalysis. More broadly, the Molander review confirms that sterically hindered aryltrifluoroborates are not inhibited from coupling, whereas analogous boronic acids under certain protocols suffer from competing homocoupling [2].

Hindered Coupling Yield
Head-to-head comparison
70% yield of 2,4,6-trimethylbiphenyl via aryl trifluoroborate route (1% Pd catalyst)
vs.
87% yield via boronic acid route but with more complex conditions and boroxine ambiguity
Validates viability for highly hindered biaryl targets
Direct coupling product; industrially preferred conditions
Sterically hindered biaryl 2,4,6-Trimethylbiphenyl Suzuki–Miyaura coupling Aryl chloride coupling

Reduced Protodeboronation Relative to Boronic Acids

Organotrifluoroborates provide less protodeboronation compared to their boronic acid and boronate ester counterparts under Suzuki–Miyaura coupling conditions [1]. Protodeboronation—the irreversible protonolysis of the C–B bond to form the parent arene (in this case, mesitylene)—is a well-documented competing pathway that reduces yield and complicates purification, particularly for electron-rich and sterically hindered arylboronic acids. The tetracoordinate nature of the boron in trifluoroborate salts, reinforced by strong B–F bonds, mechanistically inhibits this degradation pathway [2].

Protodeboronation Resistance
Supporting evidence
Reduced protodeboronation; C–B bond preserved through extended reactions
vs.
Significant protodeboronation observed for electron-rich, hindered boronic acids
May support higher mass recovery of product
Class-level; no mesityl-specific rate data
Protodeboronation suppression C–B bond retention Side reaction minimization

C–B Bond Retention Through Multi-Step Synthetic Sequences

The trifluoroborate moiety is stable toward numerous reagents that are often problematic for other boron species, including oxidants, bases, and nucleophiles. This stability enables remote functional groups within the organotrifluoroborate to be chemically manipulated while retaining the valuable carbon–boron bond intact for a subsequent coupling event [1]. In contrast, all trivalent organoboron species (boronic acids, boronate esters, organoboranes) are susceptible to reactions with these common reagent classes, making it rare to find trivalent organoboron reagents carried through synthetic operations where remote functional groups are transformed with the C–B bond preserved [2].

Orthogonal Stability
Class-level inference
C–B bond retained through oxidations, base treatments, nucleophilic attacks at remote sites
vs.
Trivalent boronic acids/esters susceptible to C–B cleavage under same conditions
Enables late-stage coupling workflows
Qualitative expansion; specific multi-step example not provided
Orthogonal reactivity Late-stage functionalization Retrosynthetic flexibility Protected boronic acid

Optimal Procurement Scenarios for Potassium Mesityltrifluoroborate


Sterically Hindered Biaryl Synthesis for Ligands and Materials

When the synthetic target requires coupling of the mesityl group to another sterically demanding aryl partner to generate highly hindered biaryl architectures—such as biphenyl phosphine ligands, triarylborane materials, or atropisomeric scaffolds—this trifluoroborate provides a defined, bench-stable mesityl donor. The Barder–Buchwald benchmark demonstrates that 2,4,6-trimethylbiphenyl, the most hindered biaryl reported via organotrifluoroborate coupling, is accessible in 70% isolated yield, validating this platform for extreme steric environments where boronic acid-based approaches may stall [1].

Late-Stage Suzuki Coupling After Functional Group Manipulations

For retrosynthetic strategies that install the mesityl group at a late stage after prior manipulation of functional groups on the same molecular scaffold, the trifluoroborate form is essential. The tetracoordinate boron resists oxidation, nucleophilic attack, and base treatment that would degrade a trivalent boronic acid, preserving the C–B bond through multiple synthetic operations [1]. This enables a 'protect-then-elaborate-then-couple' workflow that increases convergency and reduces the number of separate building blocks required for complex target assembly [2].

Scale-Up with Reproducible Stoichiometric Charging

In process chemistry and scale-up campaigns, the monomeric crystalline nature of this trifluoroborate eliminates the stoichiometric uncertainty caused by the boronic acid–boroxine equilibrium. Since no simple assay exists to determine the boronic acid-to-boroxine ratio in a given sample, process chemists using 2,4,6-trimethylphenylboronic acid must either characterize each lot or employ excess reagent—an economically inefficient practice [1]. The trifluoroborate, as a single defined crystalline species, enables precise 1:1 stoichiometric charging that improves batch-to-batch reproducibility and reduces the cost of excess reagent consumption at scale [2].

HTE and Laboratory Automation with Bench-Stable Reagents

High-throughput experimentation (HTE) platforms and automated synthesis workstations demand reagents that can be pre-weighed, stored in open-vessel racks, and dispensed without degradation. Potassium organotrifluoroborates meet this requirement: they are indefinitely stable to air and moisture, can be stored on the bench for months without appreciable decomposition, and maintain consistent activity across multiple experimental campaigns [1]. This contrasts with boronic acids, which require refrigeration, protection from moisture, and periodic purity verification—factors that complicate automated workflows and reduce throughput [2].

Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis
Bench-stable mesityl donor
Coupling efficiency under steric demand
Late-stage Suzuki coupling
Orthogonal C–B bond stability
C–B bond retention after functional group manipulations
Scale-up with reproducible charging
Monomeric stoichiometric definition
Lot-to-lot stoichiometric consistency
HTE and laboratory automation
Ambient storage stability
Activity maintenance across campaigns
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